molecular formula C24H26N6O3 B1139503 Olmesartan D4

Olmesartan D4

Cat. No.: B1139503
M. Wt: 450.5 g/mol
InChI Key: VTRAEEWXHOVJFV-ZGAVCIBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olmesartan D4 (CAS 1420880-41-6) is a deuterated isotopologue of olmesartan, a potent angiotensin II type 1 receptor (AT1R) blocker (ARB) used primarily as an internal standard in pharmacokinetic and bioanalytical studies. Its molecular formula is C24H22D4N6O3, with deuterium atoms replacing hydrogen at specific positions, ensuring minimal metabolic interference while maintaining structural similarity to the parent compound . This compound is critical for precise quantification of olmesartan in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity .

Preparation Methods

The synthesis of CS-088 D4 involves several steps. One method includes the conversion of biphenylyl nitrile to tetrazole by dipolar cycloaddition with sodium azide in the presence of triethylammonium chloride. Subsequent basic hydrolysis of the ethyl ester function yields the corresponding carboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

CS-088 D4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacokinetic Studies

Olmesartan D4 is primarily used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of olmesartan. The incorporation of deuterium in this compound allows for improved stability and differentiation from non-deuterated compounds during mass spectrometry analysis.

Methodology for Detection

A validated bioanalytical method using liquid chromatography coupled with mass spectrometry (LC-MS) has been developed for the simultaneous determination of olmesartan and its deuterated form in human plasma. This method employs multiple reaction monitoring (MRM) to enhance sensitivity and specificity, facilitating accurate pharmacokinetic profiling .

Key Parameters:

  • Ionization Techniques: Optimization of ion spray voltage and source temperature.
  • Sample Preparation: Stock solutions are prepared for quality control, ensuring reliable results across various plasma matrices .

Case Study Example

A pharmacokinetic study demonstrated the utility of this compound in assessing the bioavailability of olmesartan when administered with azelnidipine. The study highlighted significant differences in the pharmacokinetic profiles between the two compounds, showcasing this compound's role in understanding drug interactions and efficacy .

Clinical Applications

This compound is also instrumental in clinical trials aimed at evaluating the antihypertensive effects of olmesartan medoxomil, its parent compound. The deuterated variant serves as an internal standard in these studies, providing a reliable reference for measuring drug concentrations.

Efficacy Studies

Clinical trials have established that olmesartan medoxomil effectively reduces blood pressure in patients with hypertension. In a randomized controlled trial involving various dosages, significant reductions in both systolic and diastolic blood pressure were observed compared to placebo groups . The use of this compound in these studies aids in accurately determining the pharmacodynamics of olmesartan medoxomil.

Trial Highlights:

  • Participants: 334 patients with moderate to severe essential hypertension.
  • Dosage Regimens: Evaluated dosages included 5 mg to 80 mg once daily.
  • Results: Significant placebo-adjusted reductions in mean 24-hour ambulatory blood pressure were reported .

Mechanism of Action

CS-088 D4 exerts its effects by selectively blocking the angiotensin II receptor type 1 (AT1). This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction and lowering blood pressure. The molecular targets involved include the AT1 receptor and the downstream signaling pathways that regulate blood vessel constriction .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:

  • Olmesartan : Contains a biphenyl-tetrazole scaffold, a hydroxyl group, and a carboxyl group on the imidazole moiety. These groups enable strong inverse agonism at AT1R by forming hydrogen bonds with residues Tyr-351.39, Trp-842.60, and Arg-167ECL2 .
  • Losartan/Valsartan/Irbesartan : Share the biphenyl-tetrazole core but lack the hydroxyl and carboxyl groups of olmesartan, resulting in weaker inverse agonism .
  • Candesartan : Features a carboxybenzimidazole group, enhancing AT1R affinity but differing in pharmacokinetic properties .

Table 1: Structural and Binding Characteristics

Compound Key Functional Groups Inverse Agonism Strength Critical Binding Residues
Olmesartan Biphenyl-tetrazole, -OH, -COOH High Tyr-351.39, Trp-842.60, Arg-167
Losartan Biphenyl-tetrazole, imidazole Moderate Tyr-351.39, Trp-842.60
Valsartan Biphenyl-tetrazole, acylated Low Tyr-351.39, Trp-842.60
Irbesartan Biphenyl-tetrazole, cyclopentyl Moderate Similar to olmesartan
Candesartan Carboxybenzimidazole High Tyr-351.39, Trp-842.60

Efficacy in Hypertension Management

  • Blood Pressure Reduction : Olmesartan demonstrated superior diastolic blood pressure (DBP) reduction compared to losartan (10.7 vs. 7.6 mmHg at 2 weeks) and valsartan (10.7 vs. 9.0 mmHg), with efficacy similar to irbesartan .
  • 24-Hour Ambulatory BP : Olmesartan reduced mean 24-hour DBP by 12.3 mmHg, outperforming losartan (9.8 mmHg) and valsartan (10.1 mmHg) .

Table 2: Antihypertensive Efficacy at 8 Weeks

Compound Mean DBP Reduction (mmHg) Mean SBP Reduction (mmHg)
Olmesartan 12.3 18.2
Losartan 9.8* 14.5*
Valsartan 10.1* 15.7*
Irbesartan 11.9 17.8

P < 0.05 vs. olmesartan

Table 3: Adverse Event Incidence

Compound Dizziness (%) Headache (%) Diarrhea (%)
Olmesartan 3.5 2.1 1.8
Losartan 3.2 2.3 1.6
Valsartan 2.9 2.0 1.5
Placebo 1.4 1.7 1.2

Data pooled from clinical trials

Biological Activity

Olmesartan D4, a deuterated form of olmesartan, is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, mechanisms of action, and safety profile based on diverse research findings.

Overview of this compound

Olmesartan is the active metabolite of olmesartan medoxomil, an inactive prodrug that undergoes rapid hydrolysis in the gastrointestinal tract. It selectively inhibits the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The pharmacological effects include lowering aldosterone levels, enhancing sodium excretion, and improving cardiac function.

Pharmacokinetics

Absorption and Bioavailability

  • Olmesartan is rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.
  • The absolute bioavailability ranges from 26% to 28.6% , significantly higher than its prodrug form due to improved solubility and absorption characteristics .

Half-life and Distribution

  • The elimination half-life is approximately 12 to 18 hours , allowing for once-daily dosing without accumulation over time .
  • Olmesartan exhibits a volume of distribution of 17 L and is highly protein-bound (99%), indicating limited distribution into red blood cells .

Olmesartan acts by blocking the AT1 receptor, preventing angiotensin II from exerting its hypertensive effects. This blockade reduces vasoconstriction, decreases aldosterone secretion, and enhances renal sodium excretion. Notably, olmesartan has a unique binding mechanism involving a "double chain domain," which may contribute to its sustained receptor inhibition compared to other ARBs .

Blood Pressure Reduction

Clinical studies have demonstrated that olmesartan effectively reduces both systolic and diastolic blood pressure. For instance:

  • In a study comparing olmesartan with other ARBs, it achieved a significant reduction in mean 24-hour diastolic blood pressure (8.5 mm Hg) compared to losartan (6.2 mm Hg) and valsartan (5.6 mm Hg) .
  • The ROADMAP study indicated that olmesartan significantly delayed the onset of microalbuminuria in patients with type 2 diabetes, highlighting its renal protective effects .

Safety Profile

Olmesartan has been shown to be safe across various populations, including children with hypertension. Adverse events are generally mild and unrelated to the medication itself . A study involving Wistar rats indicated that olmesartan administered as a nanoemulsion showed no significant toxicity or adverse effects over a 28-day period .

Comparative Studies

Study FocusFindings
Efficacy in HypertensionSignificant reductions in BP compared to losartan and valsartan; effective in achieving target BP goals .
Safety in ChildrenSafe and effective in treating pediatric hypertension; dose-dependent response observed .
BiodistributionHigher brain concentrations noted with nanoemulsion formulation; no lethality or adverse effects in toxicity studies .

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying the pharmacological mechanisms of Olmesartan D4?

  • Methodological Answer : Use in vitro AT1 receptor binding assays (e.g., competitive radioligand displacement) to quantify this compound’s affinity and selectivity. For in vivo studies, employ hypertensive rodent models (e.g., Dahl salt-sensitive rats) to assess hemodynamic effects and oxidative stress markers (e.g., ROS levels) . Cell-based models (e.g., cardiomyocytes or vascular smooth muscle cells) can further elucidate anti-inflammatory pathways via cytokine profiling (e.g., TNF-α, IL-6) .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

  • Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm isotopic purity (deuterium substitution at the D4 position) and stability under varying conditions (e.g., pH, temperature). For nanolipidic formulations (e.g., self-nanoemulsifying drug delivery systems), apply Quality by Design (QbD) principles to optimize critical parameters like droplet size and drug loading efficiency .

Advanced Research Questions

Q. How should researchers design factorial dose-ranging studies to evaluate this compound combination therapies?

  • Methodological Answer : Adopt a factorial design (e.g., this compound at 10, 20, 40 mg combined with hydrochlorothiazide at 12.5, 25 mg) to assess synergistic effects on blood pressure reduction. Use response surface modeling to identify optimal dose combinations and integrate ambulatory blood pressure monitoring (ABPM) for longitudinal efficacy analysis. Ensure randomization and double-blinding to minimize bias .

Q. What statistical approaches are recommended for resolving contradictions in clinical data on this compound-associated enteropathy risk?

  • Methodological Answer : Conduct propensity score matching to balance covariates (e.g., age, comorbidities) between this compound and comparator groups (e.g., ACE inhibitors). Apply Cox proportional hazards models to calculate adjusted rate ratios for enteropathy incidence. For conflicting findings (e.g., Asian vs. Western cohorts), perform meta-regression to explore ethnicity-specific confounders .

Q. How can researchers address discrepancies in preclinical data on this compound’s cardioprotective effects?

  • Methodological Answer : Replicate studies using standardized endpoints (e.g., heart weight-to-body weight ratio, fibrosis markers) and ensure consistent dosing protocols. Compare results across species (e.g., rats vs. mice) and models (e.g., pressure overload vs. ischemic injury). Use one-way ANOVA with post-hoc Fisher’s tests to validate inter-group differences and report effect sizes with confidence intervals .

Methodological and Data Analysis Questions

Q. What guidelines should researchers follow when publishing this compound trial data to ensure reproducibility?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s standards:

  • Provide raw data (e.g., LC-MS chromatograms, hemodynamic measurements) in supplementary files with hyperlinked references in the main text.
  • For novel compounds, include NMR spectra, elemental analysis, and purity thresholds (>98%).
  • Avoid duplicating tabular data in text; instead, highlight trends critical to the discussion .

Q. How to optimize pharmacokinetic studies for this compound in heterogeneous populations?

  • Methodological Answer : Use population pharmacokinetic (PopPK) modeling to account for covariates like renal/hepatic function. Stratify cohorts by CYP2C9 genotype (if relevant to metabolism) and apply non-compartmental analysis to calculate AUC, Cmax, and t1/2. Validate findings with bootstrapping or Monte Carlo simulations .

Q. Addressing Research Gaps

Q. What strategies are effective for investigating this compound’s role in non-hypertensive conditions (e.g., diabetic nephropathy)?

  • Methodological Answer : Design longitudinal cohort studies with primary endpoints like glomerular filtration rate (eGFR) decline or albuminuria progression. Compare this compound to other ARBs (e.g., irbesartan) using stratified randomization. Adjust for glycemic control (HbA1c) and RAS activation biomarkers (e.g., angiotensin II levels) .

Q. How can researchers reconcile conflicting evidence on this compound’s oxidative stress modulation?

  • Methodological Answer : Standardize oxidative stress assays (e.g., thiobarbituric acid reactive substances for lipid peroxidation) across labs. Conduct dose-response studies to identify threshold effects and use siRNA knockdown models to confirm AT1 receptor-specific pathways. Cross-validate findings with transcriptomic profiling (e.g., Nrf2 pathway activation) .

Properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRAEEWXHOVJFV-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.